

# Application Notes and Protocols for Quantitative NMR Spectroscopy of Deunirmatrelvir

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## Compound of Interest

Compound Name: *Deunirmatrelvir*

Cat. No.: *B12392783*

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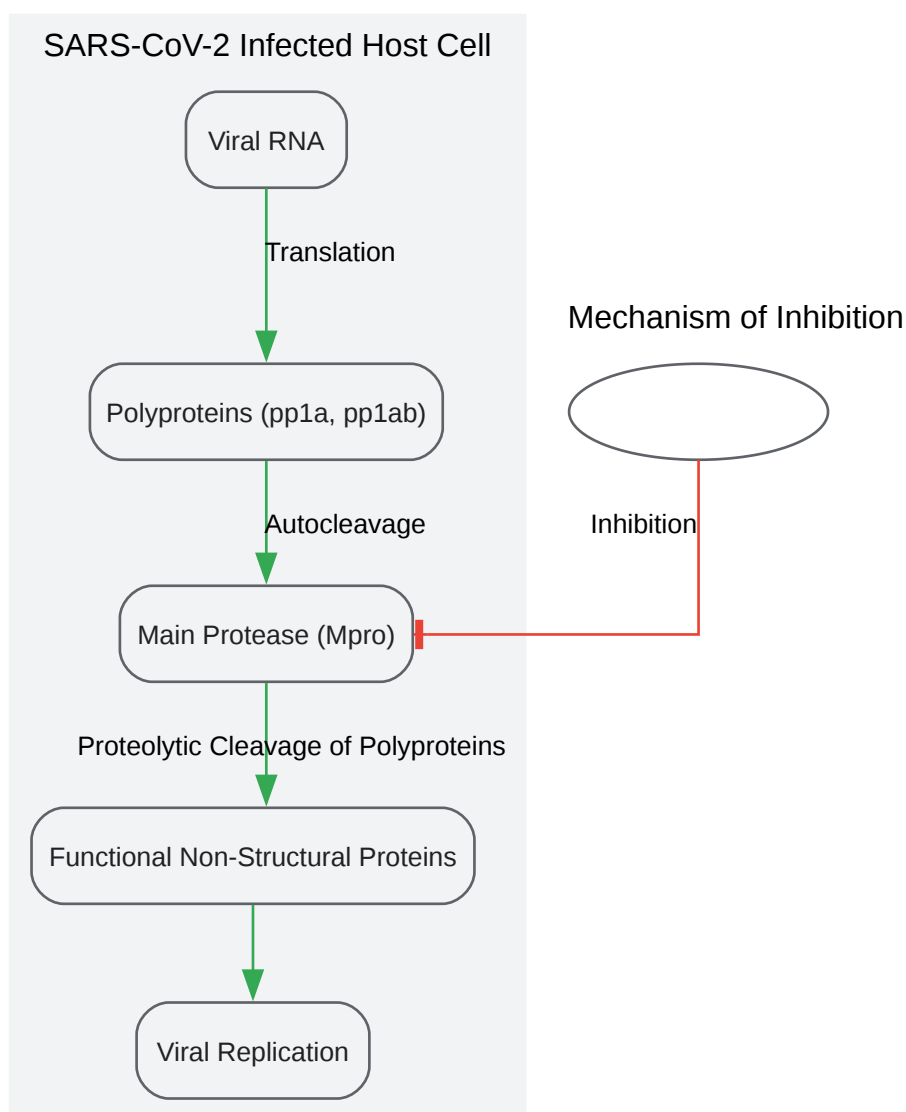
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Deunirmatrelvir**, a deuterated isotopologue of nirmatrelvir, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). It is a key component of antiviral therapy. Accurate and precise quantification of **Deunirmatrelvir** is crucial for drug development, quality control, and metabolic studies. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary ratio method for the determination of purity and concentration of active pharmaceutical ingredients (APIs) without the need for a specific reference standard of the analyte. This document provides detailed application notes and protocols for the quantitative analysis of **Deunirmatrelvir** using  $^{19}\text{F}$  and  $^1\text{H}$  NMR spectroscopy.

## Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

**Deunirmatrelvir** targets the main protease (Mpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins. By inhibiting Mpro, **Deunirmatrelvir** prevents this cleavage, thereby halting the viral replication cycle. The nitrile warhead of **Deunirmatrelvir** forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.



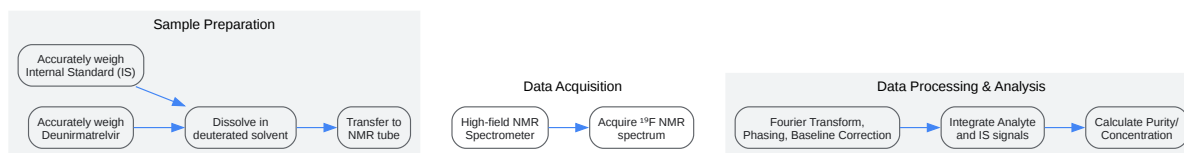
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**Figure 1:** SARS-CoV-2 Mpro Inhibition Pathway

## Quantitative $^{19}\text{F}$ NMR Spectroscopy Protocol

Due to the presence of a trifluoroacetamide group in **Deunirmatrelvir**,  $^{19}\text{F}$  qNMR is a highly specific and sensitive method for its quantification. The wide chemical shift range and the absence of background signals in most matrices make it an ideal choice.

## Experimental Workflow



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